molecular formula C25H26N4O4 B3977760 N-BENZYL-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

N-BENZYL-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

Cat. No.: B3977760
M. Wt: 446.5 g/mol
InChI Key: QCFIUPZKHNVWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring-like structures that include one or more heteroatoms (atoms other than carbon)

Preparation Methods

The synthesis of N-BENZYL-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under controlled conditions.

    Introduction of the benzyl group: This step involves the alkylation of the piperazine ring with benzyl halides.

    Attachment of the methoxybenzoyl group: This is typically done through acylation reactions using methoxybenzoyl chloride.

    Nitration of the aniline ring: The final step involves the nitration of the aniline ring using nitrating agents like nitric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-BENZYL-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxybenzoyl positions, using reagents like halides and nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-BENZYL-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antiviral agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-BENZYL-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to N-BENZYL-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE include:

    4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile: This compound shares a similar piperazine and methoxybenzoyl structure but differs in its nitrile group.

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds have a piperazine ring and are known for their antibacterial activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-33-22-9-5-8-20(16-22)25(30)28-14-12-27(13-15-28)21-10-11-24(29(31)32)23(17-21)26-18-19-6-3-2-4-7-19/h2-11,16-17,26H,12-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFIUPZKHNVWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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